molecular formula C5H7N3OS B1276655 2-(2-Amino-1,3-thiazol-4-yl)acetamide CAS No. 220041-33-8

2-(2-Amino-1,3-thiazol-4-yl)acetamide

Cat. No. B1276655
M. Wt: 157.2 g/mol
InChI Key: VMHPUGMXEREVFV-UHFFFAOYSA-N
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Description

The compound 2-(2-Amino-1,3-thiazol-4-yl)acetamide is a derivative of thiazole, which is a heterocyclic compound containing both sulfur and nitrogen within its ring structure. Although the provided papers do not directly discuss 2-(2-Amino-1,3-thiazol-4-yl)acetamide, they do provide insights into related compounds and their synthesis, which can be informative for understanding the chemical behavior and properties of thiazole derivatives.

Synthesis Analysis

The synthesis of related thiazole derivatives involves a multi-step process starting from simple precursors. For instance, the synthesis of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-alkoxyimino acetic acid, as described in one of the papers, starts with cyanoacetamide and proceeds through several steps including oximation, alkylation, aminolysis, bromation, cyclization with potassium thiocyanate, and hydrolysis in a base environment . This synthetic route could potentially be adapted for the synthesis of 2-(2-Amino-1,3-thiazol-4-yl)acetamide by altering the cyclization and functional group manipulation steps.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a five-membered ring containing nitrogen and sulfur atoms. The paper on the crystal structure of a related compound, (5-amino-4-carboxamidoimidazol-1-yl)acetamide, reveals that intramolecular hydrogen bonding plays a significant role in stabilizing the molecular conformation . This suggests that in 2-(2-Amino-1,3-thiazol-4-yl)acetamide, similar intramolecular hydrogen bonding could influence the stability and reactivity of the molecule.

Chemical Reactions Analysis

Thiazole derivatives are known to participate in various chemical reactions due to their reactive functional groups. The amino group, in particular, can engage in reactions such as aminolysis and bromation, as mentioned in the synthesis of the thiadiazol derivative . These reactions are crucial for introducing new substituents or for further transformation of the thiazole core.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of hydrogen bonding, as seen in the related compound , can affect the compound's solubility, melting point, and crystalline structure. Although specific data on 2-(2-Amino-1,3-thiazol-4-yl)acetamide is not provided, it can be inferred that its properties would be similar to those of other thiazole derivatives with comparable functional groups.

Scientific Research Applications

Anti-Diabetic Agents

2-(2-Amino-1,3-thiazol-4-yl)acetamide derivatives have been synthesized and evaluated for their potential as anti-diabetic agents. A study found these compounds exhibit potent inhibitory potential against α-glucosidase enzyme, suggesting their use in diabetes management (Abbasi et al., 2020).

Optoelectronic Properties

The compound's derivatives have been used in the study of optoelectronic properties, particularly in the context of polythiophenes. These studies explore the potential applications in electronics and photonics (Camurlu & Guven, 2015).

Antimicrobial Activity

Novel sulphonamide derivatives of 2-(2-Amino-1,3-thiazol-4-yl)acetamide have been synthesized and displayed notable antimicrobial activity. This indicates their potential use in developing new antimicrobial drugs (Fahim & Ismael, 2019).

Anticancer Properties

Several studies have investigated the anticancer properties of derivatives of 2-(2-Amino-1,3-thiazol-4-yl)acetamide. These compounds have shown activity against various cancer cell lines, indicating their potential in cancer therapy (Ostapiuk, Matiychuk, & Obushak, 2015).

Anti-inflammatory and Antioxidant Compounds

Derivatives of this compound have also been evaluated for their anti-inflammatory and antioxidant activities, suggesting their use in treating inflammatory diseases and oxidative stress (Koppireddi et al., 2013).

Enzyme Inhibition for Drug Development

The compound and its derivatives have been used in enzyme inhibition studies which are crucial for drug development, particularly in targeting specific biological pathways (Kumar & Stec, 2011).

Future Directions

Thiazole derivatives, including “2-(2-Amino-1,3-thiazol-4-yl)acetamide”, have shown promising biological activities, suggesting potential for future research and development in pharmaceutical applications . Further studies could focus on exploring its potential uses in medical and pharmaceutical fields.

properties

IUPAC Name

2-(2-amino-1,3-thiazol-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3OS/c6-4(9)1-3-2-10-5(7)8-3/h2H,1H2,(H2,6,9)(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMHPUGMXEREVFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427713
Record name 2-(2-amino-1,3-thiazol-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Amino-1,3-thiazol-4-yl)acetamide

CAS RN

220041-33-8
Record name 2-(2-amino-1,3-thiazol-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2.5 g (15.0 mmol) (2-Amino-thiazol-4-yl)-acetic acid ethyl ester in 70 ml of 7N ammonia solution in methanol was stirred for 6 days at room temperature. After concentration in vacuo, one obtains 2.0 g (95%) of the title compound as a light brown solid, which was directly used in the next step without further purification.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
95%

Synthesis routes and methods II

Procedure details

A 18 ml vial was loaded with (2-Amino-thiazol-4-yl)-acetic acid ethyl ester (500 mg, 2.68 mmole) and 5 ml of 30% NH4OH. The vial was sealed and the mixture was heated at 50° C. for 3 days. The mixture was cooled down and concentrated to half. The suspension was filtered off, solid was washed with water and dried to give 200 mg product, 47.4% yield
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Yield
47.4%

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